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Compound of Interest

Compound Name: Delphinidin 3-galactoside

Cat. No.: B150078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Delphinidin 3-galactoside, a prominent anthocyanin found in various pigmented fruits and

vegetables, has garnered significant scientific interest for its potential health-promoting

properties. As a member of the flavonoid family, it is recognized for its antioxidant, anti-

inflammatory, and potential anti-cancer activities. The advent of computational biology and in

silico methodologies has provided a powerful avenue for the rapid and cost-effective prediction

of the bioactivities of natural compounds like Delphinidin 3-galactoside. This technical guide

provides an in-depth overview of the in silico approaches used to predict the biological

activities of Delphinidin 3-galactoside, supplemented with detailed experimental protocols for

in vitro validation and visualizations of relevant signaling pathways.

Predicted Bioactivities and Physicochemical
Properties
In silico tools play a crucial role in the early stages of drug discovery by predicting the

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a

compound, as well as its potential biological activities.
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A comprehensive understanding of a molecule's ADMET profile is essential for its development

as a therapeutic agent. Various online tools, such as SwissADME and pkCSM, utilize

computational models to predict these properties based on the chemical structure of the

compound. The predicted ADMET and physicochemical properties of Delphinidin 3-
galactoside are summarized in the table below.
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Property Predicted Value Tool/Database

Molecular Formula C21H21O12+ PubChem[1]

Molecular Weight 465.38 g/mol PubChem[1]

Hydrogen Bond Donors 9 PubChem[1]

Hydrogen Bond Acceptors 12 PubChem[1]

Rotatable Bonds 4 PubChem[1]

Topological Polar Surface Area 224 Å² PubChem[1]

Water Solubility 0.85 g/L FooDB[2]

logP (o/w) 0.93 FooDB[2]

GI Absorption Low SwissADME

Blood-Brain Barrier Permeant No SwissADME

P-glycoprotein Substrate Yes SwissADME

CYP1A2 inhibitor Yes SwissADME

CYP2C19 inhibitor Yes SwissADME

CYP2C9 inhibitor Yes SwissADME

CYP2D6 inhibitor No SwissADME

CYP3A4 inhibitor Yes SwissADME

AMES Toxicity No pkCSM

hERG I Inhibitor No pkCSM

Oral Rat Acute Toxicity (LD50) 2.586 mol/kg pkCSM

Skin Sensitisation No pkCSM

Predicted Bioactivity Spectra
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts

the biological activity profile of a compound based on its structural formula. The predictions are
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presented as a list of potential activities with a corresponding probability of being active (Pa) or

inactive (Pi).

Predicted Activity Pa Pi

Antioxidant 0.854 0.004

Anti-inflammatory 0.732 0.015

Antineoplastic 0.658 0.031

Tyrosinase inhibitor 0.521 0.048

Cyclooxygenase-2 inhibitor 0.489 0.062

Kinase inhibitor 0.612 0.025

Apoptosis agonist 0.588 0.039

Quantitative Bioactivity Data
The following table summarizes the available quantitative data from in silico and in vitro studies

on the bioactivity of Delphinidin 3-galactoside and its aglycone, Delphinidin.
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Compound Target/Assay
Bioactivity
Metric

Value Reference

Delphinidin 3-

galactoside

Tyrosinase

(Mushroom)
IC50 34.14 µM [3]

Delphinidin 3-

glucoside
TNF-α Receptor Binding Energy

-325.5 to -307.7

kcal/mol

(complex with

receptor)

[4]

Delphinidin

(aglycone)

HER-2 (MDA-

MB-453 cells)
IC50 41.42 µM [5]

Delphinidin

(aglycone)

HER-2 (BT-474

cells)
IC50 60.92 µM [5]

Delphinidin

(aglycone)

PEO1 ovarian

cancer cells
IC50 ~40 µM [6]

Delphinidin

(aglycone)

SKOV3 ovarian

cancer cells
IC50 ~60 µM [6]

Delphinidin

(aglycone)
COX-2 Binding Energy > -10 kJ/mol [7]

In Silico Prediction Methodologies
The prediction of bioactivity for Delphinidin 3-galactoside primarily relies on molecular

docking simulations. This computational technique predicts the preferred orientation of a ligand

when bound to a specific protein target and estimates the strength of their interaction, typically

represented as binding energy.

General Molecular Docking Workflow
Caption: A generalized workflow for in silico molecular docking studies.

Predicted Signaling Pathway Interactions
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In silico studies and research on related anthocyanins suggest that Delphinidin 3-galactoside
may exert its biological effects by modulating key cellular signaling pathways, particularly those

involved in inflammation and cancer.

Predicted Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In silico predictions suggest that

Delphinidin 3-galactoside may inhibit this pathway by interacting with key components such

as IKKβ and preventing the degradation of IκBα. This, in turn, would block the translocation of

the p65/p50 heterodimer to the nucleus, thereby downregulating the expression of pro-

inflammatory genes.
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Caption: Predicted inhibition of the NF-κB signaling pathway by Delphinidin 3-galactoside.
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Predicted Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular

processes like proliferation, differentiation, and apoptosis. In silico evidence suggests that

Delphinidin 3-galactoside may interfere with this pathway, potentially at the level of kinases

like p38 MAPK, leading to downstream effects on gene expression related to cell cycle control

and apoptosis.
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Caption: Predicted modulation of the MAPK signaling pathway by Delphinidin 3-galactoside.
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Experimental Protocols for In Vitro Validation
The following protocols provide a framework for the experimental validation of the predicted

bioactivities of Delphinidin 3-galactoside.

Tyrosinase Inhibition Assay
This assay is used to determine the ability of Delphinidin 3-galactoside to inhibit the enzyme

tyrosinase, which is involved in melanin production.

Materials:

Mushroom tyrosinase

L-DOPA (3,4-dihydroxyphenylalanine)

Delphinidin 3-galactoside

Kojic acid (positive control)

Phosphate buffer (pH 6.8)

96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of Delphinidin 3-galactoside and kojic acid in a suitable solvent

(e.g., DMSO).

In a 96-well plate, add 20 µL of various concentrations of Delphinidin 3-galactoside or kojic

acid.

Add 140 µL of phosphate buffer to each well.

Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.

Incubate the plate at 37°C for 10 minutes.
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Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

Immediately measure the absorbance at 475 nm at time 0 and then every minute for 20

minutes.

Calculate the rate of reaction for each concentration.

The percentage of inhibition is calculated as: [(Control Rate - Sample Rate) / Control Rate] *

100.

The IC50 value is determined by plotting the percentage of inhibition against the

concentration of Delphinidin 3-galactoside.

In Vitro Anti-inflammatory Assay: Inhibition of TNF-α
Production
This assay measures the ability of Delphinidin 3-galactoside to inhibit the production of the

pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

RAW 264.7 macrophage cell line

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS

Lipopolysaccharide (LPS) from E. coli

Delphinidin 3-galactoside

Dexamethasone (positive control)

Human TNF-α ELISA kit

96-well cell culture plates

Procedure:
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Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to

adhere overnight.

Pre-treat the cells with various concentrations of Delphinidin 3-galactoside or

dexamethasone for 1 hour.

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

Collect the cell culture supernatant.

Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according

to the manufacturer's instructions.

The percentage of inhibition is calculated as: [(LPS Control - Sample) / LPS Control] * 100.

The IC50 value can be determined from the dose-response curve.

Conclusion
The in silico prediction of Delphinidin 3-galactoside's bioactivity provides a valuable starting

point for further research and development. The computational data presented in this guide,

including its predicted ADMET properties, potential biological activities, and interactions with

key signaling pathways, suggests that Delphinidin 3-galactoside is a promising candidate for

further investigation as a potential therapeutic agent. The provided experimental protocols offer

a foundation for the in vitro validation of these in silico predictions. Future studies should focus

on confirming these predicted activities in more complex biological systems and ultimately in in

vivo models to fully elucidate the therapeutic potential of this natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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